molecular formula C18H12F4N2O2 B2577527 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 952978-26-6

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2577527
CAS No.: 952978-26-6
M. Wt: 364.3
InChI Key: FSIWKRPUTIBDMM-UHFFFAOYSA-N
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Description

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative engineered for medicinal chemistry and pharmacological research. Its structure incorporates a 5-(4-fluorophenyl)isoxazole core linked to a 4-(trifluoromethyl)phenyl group via an acetamide bridge. The strategic inclusion of fluorine and the trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can significantly improve the compound's bioavailability and its ability to cross cell membranes to reach intracellular targets compared to non-fluorinated analogs . This compound is of significant interest in antimicrobial research. Structurally related acetamide derivatives containing specific fluorophenyl and heterocyclic moieties have demonstrated promising antibacterial efficacy against resistant strains, with some causing visible damage to bacterial cell membranes as confirmed by scanning electron microscopy studies . Furthermore, its potential extends to anticancer applications. Research on closely related phenylacetamide derivatives has shown that these compounds can act as potent anticancer agents, particularly against prostate and breast carcinoma cell lines, by inducing apoptosis . The molecular architecture of this compound, particularly the isoxazole and trifluoromethylphenyl groups, allows it to interact with various biological targets, potentially inhibiting key enzymatic pathways or disrupting crucial cellular functions . This multi-faceted research value makes it a compelling candidate for generating structure-activity relationship (SAR) data and for inclusion in broader drug discovery screening programs. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N2O2/c19-13-5-1-11(2-6-13)16-9-15(24-26-16)10-17(25)23-14-7-3-12(4-8-14)18(20,21)22/h1-9H,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIWKRPUTIBDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorobenzaldoxime. This intermediate is then cyclized with acetic anhydride to produce 5-(4-fluorophenyl)-1,2-oxazole. The final step involves the reaction of this oxazole derivative with 4-(trifluoromethyl)aniline in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s isoxazole core distinguishes it from other heterocyclic systems. Key comparisons include:

Compound Name / ID Core Heterocycle Key Substituents Biological Activity (if reported) Reference
Target Compound 1,2-Oxazole 5-(4-Fluorophenyl), N-[4-(trifluoromethyl)phenyl]acetamide Not reported -
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide 1,3,4-Thiadiazole Benzylthio, trifluoromethylphenyl acetamide In vitro cytotoxicity (IC₅₀: 8.2 μM)
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) Thiazole 4-Fluorophenyl, pyridyl acetamide PanK enzyme inhibition
2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)-thio)-N-(4-morpholinophenyl)acetamide Thiazolo-triazole 4-Methoxyphenyl, morpholino acetamide Antimicrobial activity (MIC: 2–8 μg/mL)
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Dihydroimidazothiazole Fluorophenyl, pyridyl acetamide Kinase inhibition (IC₅₀: <100 nM)

Key Observations :

  • Isoxazole vs.
  • Trifluoromethylphenyl Group: Enhances metabolic stability and electron-withdrawing effects compared to morpholino or pyridyl groups .
  • Fluorophenyl Substituent : Common across analogs, suggesting a role in target affinity or selectivity .

Substituent Effects on Bioactivity

  • N-[4-(Trifluoromethyl)phenyl]acetamide: The trifluoromethyl group in the target compound may improve membrane permeability compared to morpholino () or pyridyl () substituents, which introduce polarity .
  • 4-Fluorophenyl vs. 4-Methoxyphenyl : Fluorine’s electronegativity may enhance binding to hydrophobic pockets, whereas methoxy groups could increase solubility .
  • Thioether Linkages : Compounds with sulfur bridges (e.g., thioacetamide in ) show enhanced antimicrobial activity but may suffer from oxidative instability compared to the target compound’s acetamide linkage .

Biological Activity

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, in vitro and in vivo studies, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the oxazole ring and aromatic groups likely facilitates binding to these targets, influencing their activity. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays showed that compounds with similar structural motifs were effective against breast cancer cells (MCF-7) and other tumor types. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

  • Cyclooxygenase (COX) : Moderate inhibition was observed, with IC50 values indicating potential anti-inflammatory properties.
  • Cholinesterases : Inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were noted, suggesting possible applications in neurodegenerative diseases.
EnzymeActivity (IC50)
COX-2~10 µM
AChE~19 µM
BChE~13 µM

Study 1: Anticancer Efficacy

A study investigated the cytotoxicity of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide against MCF-7 cells. Results indicated a dose-dependent response with significant cell death at concentrations above 10 µM. The study concluded that the compound could be a lead candidate for further development in cancer therapy.

Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of similar compounds in models of Alzheimer's disease. The results showed that these compounds could inhibit AChE activity effectively while promoting neuronal survival in vitro.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the aromatic rings significantly affect biological activity. The presence of electron-withdrawing groups such as fluorine enhances potency against certain targets, while bulky groups may hinder binding efficacy.

Key Findings:

  • Fluorine Substituents : Increase lipophilicity and binding affinity.
  • Trifluoromethyl Group : Enhances enzyme inhibition.
  • Oxazole Ring : Critical for biological activity due to its role in molecular recognition.

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